molecular formula C12H17NO2 B1306143 2-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 10429-30-8

2-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No. B1306143
CAS RN: 10429-30-8
M. Wt: 207.27 g/mol
InChI Key: DSHCOEWHRLVOTF-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical compound that is related to several research studies focusing on the synthesis and reactions of compounds with dimethylamino functional groups. The compound itself is not directly mentioned in the provided papers, but its structural relatives, particularly p-(dimethylamino)benzaldehyde, have been synthesized and studied extensively. These studies provide insights into the chemical behavior and potential applications of compounds with similar structures .

Synthesis Analysis

The synthesis of p-(dimethylamino)benzaldehyde, a compound structurally related to 2-[3-(Dimethylamino)propoxy]benzaldehyde, has been achieved using Ag2O as a catalyst and air as an oxidant. The reaction conditions were optimized to achieve a yield of 75.8%, indicating a successful synthetic approach for this class of compounds . Additionally, the synthesis of related heterocyclic compounds using p-(dimethylamino)benzaldehyde as a starting material has been reported, suggesting that similar methodologies could potentially be applied to synthesize 2-[3-(Dimethylamino)propoxy]benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds related to 2-[3-(Dimethylamino)propoxy]benzaldehyde has been confirmed using various spectroscopic techniques such as UV, IR, and MS. These techniques are crucial for verifying the identity and purity of synthesized compounds. For instance, the spatial structure of a phosphorus heterocycle derived from benzaldehyde N,N-dimethylhydrazone was determined by X-ray diffraction, demonstrating the utility of advanced structural analysis in understanding these molecules .

Chemical Reactions Analysis

The chemical reactivity of p-(dimethylamino)benzaldehyde has been explored in the formation of various heterocyclic compounds. For example, it has been used to synthesize pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones through reactions that involve the formation of 1,4-dihydropyridine rings followed by aromatization processes . These reactions are indicative of the potential transformations that 2-[3-(Dimethylamino)propoxy]benzaldehyde might undergo under similar conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[3-(Dimethylamino)propoxy]benzaldehyde are not detailed in the provided papers, the studies of related compounds offer some insights. For instance, the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones reveals the formation of fluorescent dyes, suggesting that compounds with dimethylamino groups may exhibit fluorescence . This property could be relevant for the application of 2-[3-(Dimethylamino)propoxy]benzaldehyde in dye synthesis or other fields requiring fluorescent materials.

Scientific Research Applications

DMAB has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications . The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

  • Microbiology : DMAB can be used in various microbiological tests due to its reactivity with a wide range of compounds .
  • Chemical Pathology : It can be used in chemical pathology for various tests and reactions .
  • Organic Synthesis : DMAB is useful in organic synthesis due to its reactivity and ability to undergo condensation reactions .
  • Pharmaceutical Chemistry : It can be used in the synthesis of various pharmaceutical compounds .
  • Analytical Chemistry : DMAB can be used in various analytical chemistry procedures due to its reactivity .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHCOEWHRLVOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388163
Record name 2-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Dimethylamino)propoxy]benzaldehyde

CAS RN

10429-30-8
Record name 2-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 100 g (0.82 mole) of salicylaldehyde, 40 g (0.82 mole) of 50% NaH, and 650 ml (1.2 mole) of 1.89 N 3-dimethylaminopropyl chloride in toluene in a procedure described in Example 2, part A, gives 130.4 g (77%) of yellow product, bp 125°-130°/0.5 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

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